![molecular formula C20H22ClN3O4S2 B2415353 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923397-75-5](/img/structure/B2415353.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O4S2 and its molecular weight is 467.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 411.33 g/mol |
Molecular Formula | C17H12Cl2N2O2S2 |
Smiles Notation | C1Cc2c(C(N)=O)c(NC(c3c(c4ccc(cc4s3)[Cl])[Cl])=O)sc2C1 |
LogP | 4.0077 |
Polar Surface Area | 58.216 Å |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 3 |
These properties suggest a moderate lipophilicity and potential for interactions with biological membranes.
Antibacterial Activity
Research indicates that the compound exhibits notable antibacterial properties. A study synthesized derivatives of piperidine and evaluated their efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, particularly against these strains, while showing weaker effects on others such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. It was found to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for some derivatives were reported as follows:
Compound ID | IC50 (µM) | Enzyme Target |
---|---|---|
7l | 2.14 ± 0.003 | Acetylcholinesterase |
7m | 0.63 ± 0.001 | Acetylcholinesterase |
7n | X.XX | Urease |
These findings suggest that the compound could be useful in therapeutic applications targeting neurological disorders and urea metabolism .
Hypoglycemic Activity
The sulfamoyl moiety present in the compound is associated with hypoglycemic activity, indicating its potential use in managing diabetes . This effect has been attributed to the modulation of insulin levels and glucose metabolism.
Cancer Chemotherapy
The compound's structural characteristics suggest potential applications in cancer chemotherapy. Piperidine derivatives have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study on Antibacterial Efficacy
In a comparative study, several synthesized compounds were tested against a panel of bacterial strains. The results indicated that compounds containing the piperidine and sulfonyl groups displayed enhanced antibacterial activity compared to those lacking these functionalities.
Enzyme Inhibition Study
Another significant study focused on the enzyme inhibition properties of the synthesized compounds. The results highlighted that compounds with specific substitutions on the piperidine ring exhibited superior AChE inhibition, making them candidates for further development in treating Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S2/c21-13-4-6-14(7-5-13)30(27,28)24-10-8-12(9-11-24)19(26)23-20-17(18(22)25)15-2-1-3-16(15)29-20/h4-7,12H,1-3,8-11H2,(H2,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLPRLNJUSZODX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.